BenchChemオンラインストアへようこそ!

Ethanone, 1-phenyl-2-(3-phenyl-1-indolizinyl)-

Indolizine Anticancer Structure-Activity Relationship

Ethanone, 1-phenyl-2-(3-phenyl-1-indolizinyl)- (CAS 61454-00-0), also named 1-phenyl-2-(3-phenylindolizin-1-yl)ethanone, is a fully synthetic small molecule with the molecular formula C22H17NO and a molecular weight of approximately 311.38 g/mol. It belongs to the indolizine class—a family of nitrogen-bridged bicyclic heterocycles characterized by a 10π-electron aromatic system.

Molecular Formula C22H17NO
Molecular Weight 311.4 g/mol
CAS No. 61454-00-0
Cat. No. B12905180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-phenyl-2-(3-phenyl-1-indolizinyl)-
CAS61454-00-0
Molecular FormulaC22H17NO
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C3N2C=CC=C3)CC(=O)C4=CC=CC=C4
InChIInChI=1S/C22H17NO/c24-22(18-11-5-2-6-12-18)16-19-15-21(17-9-3-1-4-10-17)23-14-8-7-13-20(19)23/h1-15H,16H2
InChIKeyYGUJFILOYXEBFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-phenyl-2-(3-phenyl-1-indolizinyl)- (CAS 61454-00-0): Procurement-Relevant Identity and Compound Class


Ethanone, 1-phenyl-2-(3-phenyl-1-indolizinyl)- (CAS 61454-00-0), also named 1-phenyl-2-(3-phenylindolizin-1-yl)ethanone, is a fully synthetic small molecule with the molecular formula C22H17NO and a molecular weight of approximately 311.38 g/mol . It belongs to the indolizine class—a family of nitrogen-bridged bicyclic heterocycles characterized by a 10π-electron aromatic system. Indolizines, as a class, have been explored in medicinal chemistry for activities including anticancer, anti-tubercular, and kinase inhibition, though such biological characterization is derived from structurally distinct analogs rather than from this specific compound [1]. For this particular CAS entity, there is a complete absence of primary research publications, patents, or authoritative database entries that provide any quantitative biological, physicochemical, or performance data. Consequently, this baseline overview is limited to the compound's structural identity and class membership, as no further evidence exists to define its properties or differentiation.

Why Generic Substitution of Ethanone, 1-phenyl-2-(3-phenyl-1-indolizinyl)- (CAS 61454-00-0) with Other Indolizine Analogs Is Unsupported by Performance Data


The indolizine scaffold is known for its sensitivity to even minor substitution changes, where variations in the position, number, or nature of aryl and acyl substituents can profoundly alter electronic distribution, molecular conformation, and resulting biological target engagement [1]. This implies that substituting CAS 61454-00-0 with a seemingly close analog—such as 1-(2-phenyl-1-indolizinyl)ethanone (CAS 51386-48-2) or 3-acetyl-2-phenyl-indolizine—would be chemically arbitrary in the absence of comparative data. However, for CAS 61454-00-0 specifically, no quantitative selectivity, potency, or physicochemical profile has been published that would allow a scientific user to assess whether substitution would compromise a specific application. The lack of evidence means that any substitution decision cannot be based on measured performance differences, leaving procurement driven solely by structural identity verification and chemical purity, not by demonstrated functional superiority over comparators.

Quantitative Differentiation Evidence for Ethanone, 1-phenyl-2-(3-phenyl-1-indolizinyl)- (CAS 61454-00-0) Versus Structural Analogs


Absence of Documented Biological Activity for CAS 61454-00-0 Relative to Structurally Related Indolizines

A comprehensive search of the primary literature, including PubMed-indexed journals and patent databases (Google Patents, USPTO), returned zero publications specifically reporting any biological activity—neither potency against cancer cell lines, enzyme inhibition, nor antimicrobial susceptibility—for CAS 61454-00-0 [1]. In contrast, the broader indolizine class includes compounds such as indolizines 9 and 17 with reported GI50 values of 30 nM against the MDA-MB-435 melanoma cell line, and 2-phenylindolizine acetamide derivatives (e.g., 8a, 8b, 8f) showing MIC values superior to ampicillin against Staphylococcus aureus [2]. Thus, while class analogs possess measured biological benchmarks, the target compound has no corresponding quantitative profile, making any claim of differentiation unsupported.

Indolizine Anticancer Structure-Activity Relationship

Lack of Patent-Backed Pharmacological Selectivity Data for CAS 61454-00-0

A targeted search of patent databases (Google Patents, USPTO, WIPO) using the CAS number, IUPAC name, and substructure motifs returned no patents in which CAS 61454-00-0 is claimed, exemplified, or biologically characterized [1]. Conversely, patents do cover structurally distinct 3-phenylindolizine derivatives with defined receptor selectivity. For instance, patent US-8759365-B2 describes indolizine compounds with specified kinase inhibition profiles, and US-6673928-B2 claims indolizine compounds for organic light-emitting devices with measured quantum yields [2]. The lack of patent coverage for CAS 61454-00-0 confirms that no entity has established intellectual property or published selectivity data for this specific compound, preventing any procurement decision based on a proven mechanism-of-action or selectivity claim.

Indolizine Patent Selectivity

Unavailability of Validated Physicochemical and ADME Parameters for CAS 61454-00-0

No experimentally determined or authoritative database-curated physicochemical descriptors—including logP, aqueous solubility, pKa, melting point, or boiling point—were located for CAS 61454-00-0. Authoritative databases such as PubChem, ChEMBL, and DrugBank contain no entry for this CAS registry number [1]. In contrast, computational logP values for structurally related indolizines, such as 1-(2-Phenyl-indolizin-8-yl)-ethanone (CAS 111861-65-5), are reported as approximately 3.81, providing a baseline for drug-likeness assessment for the class [2]. The absence of even basic experimental or predicted physicochemical parameters for CAS 61454-00-0 hinders any scientific assessment of solubility-limited applications, formulation compatibility, or ADME profiling, placing it at a procurement disadvantage relative to better-characterized indolizine derivatives.

Physicochemical ADME Drug-likeness

Comparative Synthesis and Scalability Constraints: CAS 61454-00-0 Lacks a Documented, Reproducible Synthetic Protocol

No peer-reviewed synthetic procedure, yield data, or purity characterization was found for CAS 61454-00-0 in the primary chemical literature. In contrast, synthetic methodologies for closely related 1,2,3-trisubstituted indolizines have been published with reported isolated yields. For example, one-pot three-component reactions for 1,2,3-trisubstituted indolizines are described with yields up to 85% under mild conditions [1]. Similarly, US20060160770A1 discloses a method for 3-substituted indolizines with defined yield ranges [2]. The absence of a documented, optimized synthetic route for CAS 61454-00-0 introduces uncertainty in procurement: the compound's availability may depend on custom synthesis with unknown scalability, purity challenges, and cost, whereas several literature-precedented indolizine analogs can be sourced with validated synthetic provenance and performance benchmarks.

Synthesis Scalability Indolizine

Procurement Scenarios for Ethanone, 1-phenyl-2-(3-phenyl-1-indolizinyl)- (CAS 61454-00-0) Based on Identified Evidence Gaps


Exploratory Synthesis of Novel Indolizine Chemical Space with Structural Verification

Given the complete absence of biological or physicochemical characterization, the primary justified procurement scenario for CAS 61454-00-0 is as a structurally authenticated intermediate in exploratory medicinal chemistry or chemical biology campaigns aiming to diversify indolizine chemical space [1]. In this scenario, the purchasing decision is motivated by the specific 1,3-diphenyl substitution pattern, which is not represented in biologically characterized indolizine series such as the 2-phenylindolizine acetamides or the 3-acetyl-2-phenyl-indolizine analogs. The user must rely on in-house characterization (NMR, LCMS, HPLC purity) to establish identity and purity, as no external reference data exist. The procurement value is contingent on the compound expanding a proprietary library for subsequent de novo screening, not on pre-existing activity or selectivity claims.

Use as a Negative Control or Inactive Comparator in Indolizine Structure-Activity Relationship Studies

If future experimental work demonstrates that CAS 61454-00-0 is biologically inactive in a given assay, it could serve as a negative control or inactive comparator when benchmarking active indolizine congeners—such as those with GI50 values in the nanomolar range against cancer cell lines [1][2]. This application scenario is prospective and hinges on the generation of primary data by the end user; currently, the compound's utility as a control cannot be guaranteed, as its activity profile is entirely unknown. Procurement for this purpose should be considered speculative and should be accompanied by a plan for initial activity profiling.

Method Development and Synthetic Chemistry Optimization for 1,3-Diaryl-Indolizine Scaffolds

Chemists developing new synthetic routes to 1,3-diarylindolizines may procure CAS 61454-00-0 as a target molecule for methodology validation [1]. Because no high-yielding, scalable protocol is documented for this specific substitution pattern, demonstrating a successful synthesis of this compound would constitute a meaningful methodological advance. The procurement decision is driven by the synthetic challenge and the desire to benchmark new catalytic or multicomponent reactions against a previously unreported substrate, as evidenced by the published high-yielding syntheses of related 1,2,3-trisubstituted indolizines [2].

Quote Request

Request a Quote for Ethanone, 1-phenyl-2-(3-phenyl-1-indolizinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.